6-methyl-N-(pyridin-4-yl)pyrazin-2-amine
CAS No.: 2320377-20-4
Cat. No.: VC7248587
Molecular Formula: C10H10N4
Molecular Weight: 186.218
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2320377-20-4 |
---|---|
Molecular Formula | C10H10N4 |
Molecular Weight | 186.218 |
IUPAC Name | 6-methyl-N-pyridin-4-ylpyrazin-2-amine |
Standard InChI | InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14) |
Standard InChI Key | JWBIYTYOCPMMRU-UHFFFAOYSA-N |
SMILES | CC1=CN=CC(=N1)NC2=CC=NC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s backbone consists of a pyrazine ring (C₄H₄N₂) substituted with a methyl group (-CH₃) at position 6 and a pyridin-4-ylamino group (-NH-C₅H₄N) at position 2. The pyridine moiety introduces an additional nitrogen atom, enhancing the molecule’s polarity and potential for hydrogen bonding.
Molecular Formula: C₁₀H₁₀N₄
Molecular Weight: 186.22 g/mol
Key Functional Groups:
-
Pyrazine ring (aromatic, planar)
-
Methyl group (electron-donating substituent)
-
Pyridin-4-ylamino group (polar, hydrogen-bonding capable)
Spectroscopic Data
While explicit spectroscopic data for 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine are unavailable, analogs such as 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine ( ) provide a basis for inference:
-
¹H NMR: Aromatic protons in the pyrazine and pyridine rings typically resonate between δ 8.0–9.5 ppm. Methyl groups appear as singlets near δ 2.5 ppm.
-
¹³C NMR: Pyrazine carbons resonate at δ 145–160 ppm, while pyridine carbons appear at δ 120–150 ppm.
Comparative Analysis with Analogous Compounds
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine likely follows strategies analogous to those used for related pyrazine derivatives:
Route 1: Nucleophilic Aromatic Substitution
-
Starting Material: 6-Methylpyrazin-2-amine.
-
Reaction: Coupling with 4-aminopyridine using a palladium catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions ( ).
-
Conditions: Dioxane solvent, 100–120°C, 12–24 hours.
Route 2: Reductive Amination
-
Intermediate: 6-Methylpyrazine-2-carbaldehyde.
-
Reaction: Condensation with 4-aminopyridine followed by reduction with NaBH₄.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<1 mg/mL).
-
Stability: Stable under inert atmospheres; susceptible to oxidation at elevated temperatures.
Thermal Properties
-
Decomposition: Begins above 250°C, producing CO, NH₃, and aromatic fragments.
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Compound: Scaffold for designing kinase inhibitors (e.g., ALK5, PKN3; ).
-
Tuberculosis Therapy: Pyrazinamide analogs remain critical in shortening TB treatment durations ( ).
Material Science
-
Coordination Chemistry: Potential ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to multiple nitrogen lone pairs.
Challenges and Future Directions
Knowledge Gaps
-
No experimental data on toxicity, pharmacokinetics, or in vivo efficacy.
-
Limited synthetic protocols specifically targeting this compound.
Research Priorities
-
Synthetic Optimization: Develop high-yield, scalable routes.
-
Biological Screening: Evaluate antifungal, antibacterial, and anticancer activity.
-
Structural Modifications: Introduce fluorinated or sulfonated groups to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume